(5Z)-5-(5-bromo-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one
Description
(5Z)-5-(5-bromo-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its complex structure, which includes a thiazolidinone ring, a brominated benzylidene group, and an ether linkage. It has garnered interest in various fields of scientific research due to its potential biological activities and unique chemical properties.
Properties
IUPAC Name |
(5Z)-5-[[5-bromo-2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrNO3S2/c1-13(2)17-6-4-14(3)10-19(17)27-9-8-26-18-7-5-16(23)11-15(18)12-20-21(25)24-22(28)29-20/h4-7,10-13H,8-9H2,1-3H3,(H,24,25,28)/b20-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIURHFIRKQEDT-NDENLUEZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCOC2=C(C=C(C=C2)Br)C=C3C(=O)NC(=S)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCOC2=C(C=C(C=C2)Br)/C=C\3/C(=O)NC(=S)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(5-bromo-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:
Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable thioamide with an α-halo ketone under basic conditions.
Bromination: The benzylidene group is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or carbon tetrachloride.
Ether Linkage Formation: The ether linkage is formed by reacting the brominated benzylidene intermediate with a phenol derivative in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the brominated benzylidene group can yield the corresponding benzyl derivative.
Substitution: The bromine atom in the benzylidene group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents are used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzylidene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Potential use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action of (5Z)-5-(5-bromo-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, its potential anticancer activity may involve inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-(2-bromo-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with a nitro group instead of the ether linkage.
(5Z)-5-(4-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with a chlorine atom instead of the bromine atom.
Uniqueness
(5Z)-5-(5-bromo-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the ether linkage and the brominated benzylidene group differentiates it from other thiazolidinone derivatives, potentially leading to unique interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
